tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is a carbamate derivative featuring a pyrrolidine core substituted with a prop-2-yn-1-yl (propargyl) group at the 1-position and a tert-butyl carbamate at the 3-position. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for drug discovery. The propargyl group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and targeted synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGXKDBGOAZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(prop-2-yn-1-yl)pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of specific enzymes and their role in various biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific diseases .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share the pyrrolidine-carbamate scaffold but differ in substituents, stereochemistry, and functional groups, leading to variations in reactivity, solubility, and biological activity.
Substituent Variations on the Pyrrolidine Ring
a. tert-Butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS: 15923-40-7)
- Key Features :
- Benzyl group at the 1-position enhances aromatic interactions.
- Hydroxymethyl group at the 3-position increases polarity, improving aqueous solubility.
- Applications: Potential intermediate for CNS-targeted drugs due to benzyl’s lipophilicity and hydroxymethyl’s hydrogen-bonding capability .
b. tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS: Not Available)
- Key Features :
- Pyrimidin-2-yl group introduces a heteroaromatic ring, enhancing binding to biological targets (e.g., kinase inhibitors).
- Molecular weight: 264.32 g/mol.
- Applications : Used in agrochemical and pharmaceutical research for its ability to mimic nucleobases .
c. tert-Butyl {1-[(1R)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl}carbamate
- Key Features: 2-Chlorophenyl and aminoethyl substituents contribute to chiral specificity and receptor targeting. Stereochemistry (R-configuration) critical for enantioselective interactions.
- Applications : Candidate for GPCR-modulating therapeutics .
d. tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS: 1088410-93-8)
Functional Group and Reactivity Comparisons
Stereochemical and Structural Nuances
Biological Activity
tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate, with the CAS number 2126160-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{19}N_{2}O_{2}, and its structure features a tert-butyl group attached to a pyrrolidine derivative with a propargyl substituent. The compound is characterized by the following structural formula:
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
One of the prominent activities of this compound is its inhibition of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a critical role in sphingolipid metabolism and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. In vitro studies have shown that the compound can significantly inhibit nSMase2 activity, which may lead to reduced exosome secretion from neuronal cells .
Pharmacodynamics and Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrated favorable absorption characteristics, with effective brain penetration noted in studies involving mouse models of Alzheimer's disease. The compound exhibited an IC50 value of approximately 300 nM against nSMase2, indicating potent inhibitory activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of nSMase2 : A systematic study involving structure–activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance the inhibitory potency against nSMase2 while maintaining metabolic stability. This research highlighted the importance of specific functional groups in optimizing drug efficacy .
- Neuroprotective Effects : In vivo experiments on transgenic mice models have suggested that administration of this compound can reverse cognitive impairments associated with Alzheimer's disease, supporting its potential therapeutic application in neurodegenerative disorders .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | IC50 (nM) | Mechanism of Action | Model Used | Effects Observed |
|---|---|---|---|---|
| This compound | 300 | nSMase2 Inhibition | Mouse model (5XFAD) | Cognitive improvement |
| Compound A | 450 | nSMase2 Inhibition | Rat model | Reduced neuroinflammation |
| Compound B | 250 | nSMase2 Inhibition | Mouse model (APP/PS1) | Enhanced memory retention |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
